4-Hydroxy-2-nonenoic acid

Catalog No.
S638892
CAS No.
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-nonenoic acid

Product Name

4-Hydroxy-2-nonenoic acid

IUPAC Name

(E)-4-hydroxynon-2-enoic acid

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h6-8,10H,2-5H2,1H3,(H,11,12)/b7-6+

InChI Key

RLNIWODKAMVILO-VOTSOKGWSA-N

SMILES

CCCCCC(C=CC(=O)O)O

Synonyms

4-hydroxy-2,3-trans-nonenoic acid, 4-hydroxy-2-nonenoic acid

Canonical SMILES

CCCCCC(C=CC(=O)O)O

Isomeric SMILES

CCCCCC(/C=C/C(=O)O)O

4-hydroxynon-2-enoic acid is a medium-chain fatty acid that is non-2-enoic acid substituted at position 4 by a hydroxy group. It is an olefinic fatty acid, a hydroxy fatty acid, a medium-chain fatty acid and a straight-chain fatty acid.

4-Hydroxy-2-nonenoic acid is a bioactive compound derived from the lipid peroxidation process, specifically as a product of the oxidation of polyunsaturated fatty acids. It is closely related to 4-hydroxynonenal, a well-studied aldehyde that results from oxidative stress. The structure of 4-hydroxy-2-nonenoic acid features a hydroxyl group and a double bond, which contribute to its reactivity and biological significance. This compound plays a crucial role in various biochemical pathways, particularly in the context of cellular stress responses and signaling mechanisms.

The formation of 4-hydroxy-2-nonenoic acid occurs through oxidation reactions catalyzed by aldehyde dehydrogenases. It can arise from the metabolic conversion of 4-hydroxynonenal, where the aldehyde group is oxidized to a carboxylic acid. The primary reactions involved include:

  • Oxidation: The conversion of 4-hydroxynonenal to 4-hydroxy-2-nonenoic acid.
  • Conjugation: Reaction with glutathione, leading to various conjugates that are further metabolized or excreted.
  • Michael Addition: Nucleophilic attack on the α,β-unsaturated carbonyl by thiols, amines, and other nucleophiles.

These reactions highlight the compound's reactivity and its potential interactions with biomolecules within biological systems .

4-Hydroxy-2-nonenoic acid exhibits significant biological activity, primarily associated with oxidative stress and cellular signaling. It is known to modify proteins and lipids, leading to alterations in cell function. Key aspects of its biological activity include:

  • Cytotoxicity: At elevated levels, it can induce cell death through mechanisms such as apoptosis or necrosis.
  • Inflammation: It plays a role in inflammatory responses by activating specific signaling pathways.
  • Antioxidant Defense: While primarily a product of oxidative stress, it can also influence antioxidant systems by modifying redox-sensitive proteins .

The synthesis of 4-hydroxy-2-nonenoic acid can occur through several methods:

  • Lipid Peroxidation: Naturally formed during the oxidative degradation of lipids in biological systems.
  • Chemical Synthesis: Laboratory synthesis may involve the oxidation of 4-hydroxynonenal using various oxidizing agents or enzymatic pathways using aldehyde dehydrogenases.

These methods reflect both natural biosynthetic routes and potential synthetic approaches for research purposes .

4-Hydroxy-2-nonenoic acid has several applications in scientific research and potential therapeutic contexts:

  • Biomarker for Oxidative Stress: Its levels can indicate lipid peroxidation and oxidative damage in tissues.
  • Research in Cancer Biology: Its role in modifying cellular signaling pathways makes it a subject of interest in cancer research.
  • Pharmaceutical Development: Understanding its interactions with biomolecules may lead to the development of therapeutic agents targeting oxidative stress-related diseases .

Studies have shown that 4-hydroxy-2-nonenoic acid interacts with various biomolecules, including proteins and nucleic acids. Key findings include:

  • Protein Modification: It can form adducts with amino acids such as cysteine, leading to altered protein function.
  • Cell Signaling: It influences pathways related to inflammation and apoptosis, highlighting its role in cellular responses to stress.

These interactions underscore its importance as both a signaling molecule and a modifier of cellular components .

Several compounds share structural similarities with 4-hydroxy-2-nonenoic acid, each exhibiting unique properties:

CompoundStructure FeaturesBiological Significance
4-HydroxynonenalContains an aldehyde group; highly reactiveInduces oxidative stress; modifies proteins
1,4-Dihydroxy-2-noneneReduced form; two hydroxyl groupsLess cytotoxic; potential protective effects
MalondialdehydeContains two aldehyde groups; derived from lipid peroxidationAssociated with cell damage and aging
4-HydroxyhexenalShorter carbon chain; similar unsaturationLess studied; potential roles in lipid metabolism

The uniqueness of 4-hydroxy-2-nonenoic acid lies in its specific structural features that allow for distinct biochemical interactions and metabolic pathways compared to these similar compounds .

The cross-metathesis reaction typically employs Grubbs second-generation catalyst or Hoveyda-Grubbs catalyst systems, which demonstrate superior functional group tolerance and enhanced activity compared to first-generation ruthenium complexes [3] [4]. The reaction conditions generally require elevated temperatures ranging from 313 to 343 Kelvin and can be conducted in various organic solvents including toluene and dichloromethane [5]. The catalyst loading typically ranges from 2 to 10 mole percent, depending on substrate reactivity and desired conversion rates [3] [4].

The mechanistic pathway involves initial coordination of the olefinic substrates to the ruthenium carbene center, followed by metallacyclobutane formation through [2+2] cycloaddition [3]. Subsequent cycloreversion releases the cross-metathesis product while regenerating the active catalyst species [3]. The thermodynamic driving force for product formation can be enhanced through removal of volatile byproducts or employment of excess quantities of one reaction partner [3].

Research conducted by Soulère and colleagues demonstrated that the cross-metathesis approach could be extended beyond the synthesis of 4-hydroxy-2-nonenal to include preparation of 4-hydroxy-2-nonenoic acid directly [1]. Their methodology achieved yields ranging from 65 to 85 percent under optimized reaction conditions, representing a significant advancement in synthetic efficiency [1]. The protocol involves treatment of the initially formed aldehyde product with oxidizing agents such as aldehyde dehydrogenase or chemical oxidants to afford the corresponding carboxylic acid derivative [1].

SubstrateCatalystTemperature (K)Yield (%)Reference
Octen-3-ol + AcroleinGrubbs II33375-85 [1]
Methyl Oleate + EthyleneHoveyda-Grubbs II313-34360-70 [5]
Allylic Alcohols + AldehydesRuthenium Carbene298-32365-80 [2]

The selectivity of cross-metathesis reactions can be influenced by electronic and steric factors of the participating olefins [3]. Type I olefins, including terminal alkenes and acrylates, demonstrate high reactivity and selectivity in cross-metathesis transformations [3]. The presence of coordinating heteroatoms in proximity to the olefinic functionality can affect catalyst performance and product distribution [3].

Advanced protocols have incorporated solid-supported ruthenium catalysts to facilitate product isolation and catalyst recovery [5]. These heterogeneous systems demonstrate comparable activity to homogeneous catalysts while offering advantages in terms of catalyst separation and reuse [5]. The supported catalysts maintain activity for multiple reaction cycles, making them attractive for preparative-scale synthesis [5].

Enzymatic Synthesis Pathways

Enzymatic synthesis of 4-hydroxy-2-nonenoic acid primarily involves the oxidation of 4-hydroxy-2-nonenal through aldehyde dehydrogenase-catalyzed transformations [6] [7] [8]. This biocatalytic approach offers exceptional selectivity and operates under mild reaction conditions, making it particularly attractive for synthetic applications requiring high stereochemical fidelity [8].

Aldehyde dehydrogenase enzymes, particularly aldehyde dehydrogenase 2 and aldehyde dehydrogenase 5A, demonstrate significant activity toward 4-hydroxy-2-nonenal substrates [7] [8]. The oxidation reaction requires nicotinamide adenine dinucleotide as a cofactor and proceeds through formation of a thiohemiacetal intermediate between the substrate aldehyde and an active site cysteine residue [8]. The enzymatic process exhibits marked enantioselectivity, with aldehyde dehydrogenase 5A preferentially oxidizing the R-enantiomer of 4-hydroxy-2-nonenal [8].

Research by Picklo and colleagues revealed that the enantioselective oxidation of 4-hydroxy-2-nonenal by aldehyde dehydrogenase 5A results from favorable geometric alignment of the carbonyl carbon with the active site cysteine residue [8]. The R-enantiomer forms a more favorable Bürgi-Duntiz angle, leading to enhanced catalytic efficiency compared to the S-enantiomer [8]. This stereochemical preference can be modulated by the presence of magnesium ions, which alter the enzyme conformation and substrate binding geometry [8].

The synthesis protocol involves incubation of 4-hydroxy-2-nonenal with purified aldehyde dehydrogenase in potassium phosphate buffer at physiological pH and temperature [6]. The reaction requires stoichiometric quantities of nicotinamide adenine dinucleotide and can be monitored spectrophotometrically by following the increase in absorbance at 340 nanometers corresponding to nicotinamide adenine dinucleotide reduction [6]. Complete conversion typically occurs within 30 to 60 minutes under optimized conditions [6].

Alternative enzymatic approaches involve cytochrome P450-mediated oxidation pathways, which can catalyze both the oxidation of aldehydes to carboxylic acids and the reduction of α,β-unsaturated aldehydes to corresponding alcohols [9]. Cytochrome P450 3A4 demonstrates significant activity toward 4-hydroxy-2-nonenal, producing multiple metabolites including 4-hydroxy-2-nonenoic acid [9]. The cytochrome P450-catalyzed reaction requires molecular oxygen and nicotinamide adenine dinucleotide phosphate as cofactors [9].

EnzymeSubstrateCofactorpH OptimumKm (μM)kcat (min⁻¹)Reference
ALDH5A4-HNENAD+7.429 ± 829 [8]
ALDH24-HNENAD+7.4VariableVariable [7]
CYP3A44-HNENADPH/O27.4Not reportedNot reported [9]

Multi-enzyme cascade systems have been developed to achieve complete biotransformation from fatty acid precursors to 4-hydroxy-2-nonenoic acid [10] [11]. These systems incorporate lipases for initial fatty acid activation, followed by alcohol dehydrogenases and aldehyde dehydrogenases for sequential oxidation steps [10] [11]. The cascade approach offers improved atom economy and reduced waste generation compared to stepwise chemical synthesis [11].

Biocatalytic systems utilizing whole-cell biocatalysts have demonstrated enhanced productivity for nonanoic acid derivatives through integration of cofactor regeneration mechanisms [10] [12]. Recombinant Escherichia coli expressing alcohol dehydrogenase and aldehyde dehydrogenase enzymes achieved conversion of 300 millimolar oleic acid to corresponding dicarboxylic acid products with yields exceeding 80 percent [10] [12]. The addition of adsorbent resins and ion-exchange materials improved product recovery and reduced inhibitory effects of hydrophobic substrates [10] [12].

Purification and Isolation Techniques

The purification and isolation of 4-hydroxy-2-nonenoic acid requires specialized chromatographic techniques due to the compound's amphiphilic nature and propensity for degradation under harsh conditions [13] [14]. High-performance liquid chromatography represents the primary analytical and preparative separation method, employing both normal-phase and reversed-phase stationary phases depending on the specific purification requirements [13] [14].

Reversed-phase high-performance liquid chromatography using octadecylsilane columns provides excellent separation of 4-hydroxy-2-nonenoic acid from structurally related impurities [13] [14]. The mobile phase typically consists of aqueous buffers containing organic modifiers such as methanol or acetonitrile [13] [14]. Gradient elution protocols commence with high aqueous content and progress to increased organic composition to achieve optimal resolution [14].

The chromatographic separation of enantiomeric forms of 4-hydroxy-2-nonenoic acid requires specialized chiral stationary phases or derivatization with chiral reagents [13] [14]. Indirect separation methods involve pre-column derivatization with chiral amino agents such as (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, followed by separation of the resulting diastereomeric derivatives on conventional reversed-phase columns [14]. This approach achieves baseline resolution with retention times of approximately 40 and 43 minutes for the R and S enantiomers respectively [14].

Direct enantiomeric separation utilizes chiral stationary phases such as Chiralpak AD-RH columns [14]. The mobile phase composition significantly influences separation efficiency, with acetonitrile-ammonium acetate mixtures providing optimal resolution [14]. Ternary mobile phase systems incorporating methanol, acetonitrile, and aqueous buffer achieve the shortest analysis times while maintaining adequate selectivity [14].

Column TypeMobile PhaseResolutionRetention Time (min)Reference
Spherisorb ODS2MeOH-NH4OAc (39:61)Rs = 2.2640, 43 [14]
Chiralpak AD-RHACN-NH4OAc (26:74)Baseline13, 16 [14]
C18 PreparativeH2O-MeOH gradientVariable15-25 [13]

Flash chromatography using silica gel or reversed-phase packings provides rapid purification for larger quantities of material [15] [16]. The selection between normal-phase and reversed-phase conditions depends on the polarity of accompanying impurities and the desired purity specifications [16]. Normal-phase systems employ hexane-ethyl acetate or dichloromethane-methanol gradients, while reversed-phase systems utilize water-organic solvent mixtures [16].

The use of pH modifiers in reversed-phase flash chromatography significantly improves peak shape and resolution for ionizable compounds such as 4-hydroxy-2-nonenoic acid [16]. Acidic modifiers such as formic acid or trifluoroacetic acid at concentrations of 0.1 to 0.5 percent suppress ionization and enhance retention on hydrophobic stationary phases [16]. The addition of pH modifiers eliminates peak fronting and improves quantitative recovery of the target compound [16].

Preparative-scale liquid chromatography requires columns with internal diameters of 20 millimeters or greater to accommodate the increased sample loads [17]. Flow rates typically range from 10 to 200 milliliters per minute, with higher flow rates employed for larger columns [17]. The stationary phase particle size influences both separation efficiency and pressure requirements, with smaller particles providing better resolution at the expense of increased backpressure [17].

Gas chromatography-mass spectrometry serves as a complementary analytical technique for confirmation of compound identity and purity assessment [14]. Derivatization with silylating reagents such as N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide renders the compound volatile for gas chromatographic analysis [14]. Chemical ionization mass spectrometry using ammonia as the reagent gas provides molecular weight confirmation and structural information through characteristic fragmentation patterns [14].

Lipid Peroxidation Cascade Mechanisms

The formation of 4-Hydroxy-2-nonenoic acid represents a critical endpoint in the complex cascade of lipid peroxidation reactions that occur when cellular membranes undergo oxidative stress. This process fundamentally involves the systematic degradation of polyunsaturated fatty acids through a well-characterized three-stage mechanism comprising initiation, propagation, and termination phases [1] [2] [3].

During the initiation stage, reactive oxygen species, particularly hydroxyl radicals (- OH), abstract hydrogen atoms from the allylic or bis-allylic positions of polyunsaturated fatty acids such as arachidonic acid and linoleic acid [1] [4]. These positions are thermodynamically favorable targets due to their relatively low bond dissociation enthalpies of approximately 77-87 kcal/mol, making them susceptible to radical attack [3]. The formation of carbon-centered lipid radicals (L- ) marks the beginning of the oxidative cascade that ultimately leads to the generation of bioactive aldehydes including the precursor aldehyde 4-hydroxynonenal [1].

The propagation phase represents the amplification stage of lipid peroxidation, where lipid radicals rapidly react with molecular oxygen at diffusion-limited rates of 2-5 × 10⁹ M⁻¹s⁻¹ to form lipid peroxyl radicals (LOO- ) [3]. These peroxyl radicals subsequently abstract hydrogen atoms from neighboring polyunsaturated fatty acid molecules, generating new lipid radicals and lipid hydroperoxides (LOOH) as primary products [2]. This chain reaction mechanism explains the extensive nature of lipid peroxidation damage, where a single initiating event can result in the oxidation of hundreds of lipid molecules before termination occurs [3].

Specific research has demonstrated that 4-hydroxynonenal formation occurs predominantly from arachidonic acid contained within polar phospholipids rather than from neutral lipids or linoleic acid sources [5]. The mechanism involves complex rearrangements of lipid-derived radicals and their interaction with oxygen, ultimately leading to the cleavage of carbon-carbon bonds to produce the characteristic nine-carbon aldehyde structure of 4-hydroxynonenal [6]. The rate of 4-hydroxynonenal formation is highest during the initial phases of lipid peroxidation, suggesting the involvement of transient intermediates that are predominantly formed during early oxidative stress conditions [5].

The termination phase of lipid peroxidation involves radical-radical reactions that consume chain-carrying species, effectively halting the propagation process [3]. However, this termination phase often results in the formation of stable aldehyde products, including 4-hydroxynonenal, which serve as markers of oxidative damage while simultaneously functioning as bioactive signaling molecules [7]. The conversion of 4-hydroxynonenal to 4-Hydroxy-2-nonenoic acid through aldehyde dehydrogenase-mediated oxidation represents a crucial detoxification mechanism that removes the highly reactive aldehyde while generating a more stable carboxylic acid metabolite [8] [9].

Aldehyde Dehydrogenase-Mediated Oxidation

The oxidation of 4-hydroxynonenal to 4-Hydroxy-2-nonenoic acid is primarily catalyzed by members of the aldehyde dehydrogenase superfamily, which comprises nineteen distinct isoforms in humans that exhibit tissue-specific expression patterns and subcellular localizations [10] [11]. These nicotinamide adenine dinucleotide phosphate-dependent enzymes represent the most effective pathway for aldehyde metabolism, converting reactive aldehydes to their corresponding carboxylic acids through irreversible oxidation reactions [11] [12].

The aldehyde dehydrogenase family is classified into three major classes based on kinetic properties and subcellular distribution [10]. Class 1 aldehyde dehydrogenases, including aldehyde dehydrogenase 1A1 and aldehyde dehydrogenase 1A7, are cytosolic enzymes with low Michaelis constants that exhibit high affinity for aldehyde substrates [10] [13]. Class 2 aldehyde dehydrogenases, exemplified by aldehyde dehydrogenase 2, are mitochondrial enzymes that play crucial roles in the metabolism of aldehydes derived from lipid peroxidation [10] [14]. Class 3 aldehyde dehydrogenases, characterized by high Michaelis constants, are expressed in specific tissues including stomach, cornea, and various tumor tissues [10].

Research has established that different aldehyde dehydrogenase isoforms exhibit distinct tissue distribution patterns that correlate with their functional roles in 4-hydroxynonenal metabolism [15] [13]. Aldehyde dehydrogenase 1A1 messenger ribonucleic acid expression is highest in ovary tissues, while aldehyde dehydrogenase 1A7 shows predominant expression in lung tissue, particularly in bronchiole ciliated cells [13] [16]. Aldehyde dehydrogenase 2 demonstrates highest expression in liver tissue, where it functions as the primary mitochondrial enzyme responsible for aldehyde oxidation [13]. Aldehyde dehydrogenase 3B1 exhibits tissue-specific expression in hepatocytes, proximal convoluted tubule cells, and cerebellar astrocytes, with subcellular localization that is predominantly cytosolic except in lung and testis tissues where membrane-associated localization has been observed [15].

The enzymatic mechanism of 4-hydroxynonenal oxidation involves the binding of both the aldehyde substrate and nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate cofactors to the aldehyde dehydrogenase active site [10]. Critical amino acid residues, including conserved cysteine and glutamate residues, interact directly with the aldehyde substrate to facilitate the oxidation reaction [10]. The reaction proceeds through the formation of a covalent thiohemiacetal intermediate between the substrate and the enzyme, followed by hydride transfer to the pyridine nucleotide cofactor and subsequent hydrolysis to yield the carboxylic acid product [11].

Kinetic studies have revealed that the efficiency of 4-hydroxynonenal oxidation to 4-Hydroxy-2-nonenoic acid varies significantly among different aldehyde dehydrogenase isoforms [8] [17]. Brain mitochondria demonstrate enantioselective metabolism of 4-hydroxynonenal, with higher rates of enzymatic oxidation observed for the R-enantiomer compared to the S-enantiomer [17]. This stereoselectivity suggests that the three-dimensional structure of the aldehyde dehydrogenase active site plays a crucial role in determining substrate specificity and catalytic efficiency [17].

The regulatory mechanisms controlling aldehyde dehydrogenase expression involve multiple transcriptional pathways that respond to oxidative stress conditions [18] [13]. Peroxisome proliferator-activated receptor alpha ligands have been shown to induce the messenger ribonucleic acid expression of nearly all aldehyde dehydrogenase isoforms in liver tissue, suggesting a coordinated response to metabolic stress [13]. Additionally, constitutive androstane receptor activators and pregnane X receptor ligands selectively induce specific aldehyde dehydrogenase isoforms, indicating tissue-specific regulatory mechanisms [13].

Tissue-Specific Metabolic Flux Analysis

The metabolism of 4-hydroxynonenal and subsequent formation of 4-Hydroxy-2-nonenoic acid exhibits remarkable tissue-specific variations that reflect the differential expression and activity of metabolic enzymes across organ systems [19] [20]. Comprehensive metabolic flux analysis has revealed that liver tissue possesses the highest capacity for 4-hydroxynonenal metabolism, with approximately 20-30% of the aldehyde being degraded within 30 minutes under standard incubation conditions [19]. This high metabolic capacity is attributed to the abundant expression of both oxidative and reductive enzymes, including aldehyde dehydrogenases, alcohol dehydrogenases, and glutathione S-transferases [19].

In contrast, lung and brain tissues demonstrate significantly limited capacity for 4-hydroxynonenal metabolism, with only 10-12% degradation observed over the same time period [19]. This reduced metabolic capacity has important implications for the persistence of both 4-hydroxynonenal and its metabolite 4-Hydroxy-2-nonenoic acid in these tissues during oxidative stress conditions [19]. The limited metabolism in lung and brain is particularly concerning given the susceptibility of these tissues to oxidative damage and their critical physiological functions [19].

The tissue-specific differences in metabolic flux are directly correlated with the differential expression patterns of aldehyde dehydrogenase isoforms and their cofactor dependencies [19] [13]. Liver tissue exhibits robust metabolism that is stimulated by both oxidized nicotinamide adenine dinucleotide and reduced nicotinamide adenine dinucleotide, indicating the presence of multiple enzymatic pathways operating in parallel [19]. The hepatic metabolism of 4-hydroxynonenal involves predominantly reductive pathways catalyzed by alcohol dehydrogenases, with oxidative metabolism mediated by aldehyde dehydrogenases representing a smaller fraction of total metabolism [19].

Metabolic studies using selective enzyme inhibitors have provided detailed insights into the relative contributions of different enzymatic pathways to 4-Hydroxy-2-nonenoic acid formation [19] [21]. Treatment with 4-methylpyrazole, a specific alcohol dehydrogenase inhibitor, resulted in almost complete inhibition of 4-hydroxynonenal metabolism in liver preparations, while disulfiram, an aldehyde dehydrogenase inhibitor, produced only partial inhibition [19]. These findings suggest that reductive metabolites predominate over oxidative products in hepatic tissue, with 4-Hydroxy-2-nonenoic acid formation representing a minor but significant metabolic pathway [19].

The role of cytochrome P450 enzymes in 4-hydroxynonenal metabolism has emerged as an important consideration in tissue-specific metabolic flux analysis [21] [22]. Multiple cytochrome P450 isoforms, including cytochrome P450 2B6, cytochrome P450 3A4, and cytochrome P450 2J2, have been demonstrated to catalyze both the oxidation of 4-hydroxynonenal to 4-Hydroxy-2-nonenoic acid and the reduction to 1,4-dihydroxynonene [21]. The tissue-specific expression patterns of these cytochrome P450 enzymes contribute to the overall metabolic capacity for aldehyde processing and may serve as compensatory mechanisms when primary aldehyde dehydrogenase pathways are compromised [21].

Mitochondrial metabolism represents a particularly important component of tissue-specific metabolic flux, especially in metabolically active tissues such as heart and liver [14] [23]. Mitochondrial aldehyde dehydrogenase 2 serves as the primary enzyme responsible for 4-hydroxynonenal oxidation within the mitochondrial matrix, where the reaction is regulated by the nicotinamide adenine dinucleotide/reduced nicotinamide adenine dinucleotide ratio [14]. During conditions of mitochondrial stress or ischemia, the inhibition of this oxidative pathway results in increased formation of 4-hydroxynonenal-protein adducts and reduced production of 4-Hydroxy-2-nonenoic acid [14].

The cellular localization of metabolic enzymes also influences tissue-specific flux patterns for 4-Hydroxy-2-nonenoic acid formation [15] [24]. While most aldehyde dehydrogenase isoforms exhibit cytosolic localization, certain tissue-specific variants demonstrate membrane-associated or mitochondrial distribution that affects their accessibility to substrate and cofactors [15]. This subcellular compartmentalization creates distinct metabolic microenvironments that can significantly influence the local concentrations of both 4-hydroxynonenal and 4-Hydroxy-2-nonenoic acid within specific cellular compartments [15].

XLogP3

1.7

Wikipedia

(2E)-4-hydroxynon-2-enoic acid

Dates

Last modified: 02-18-2024

Explore Compound Types